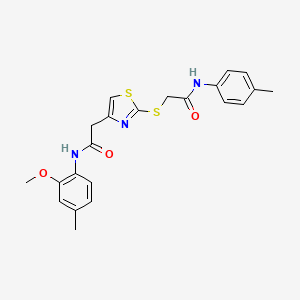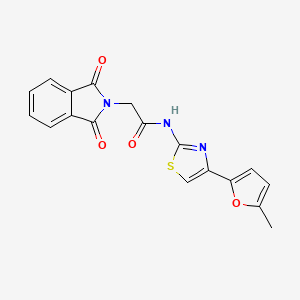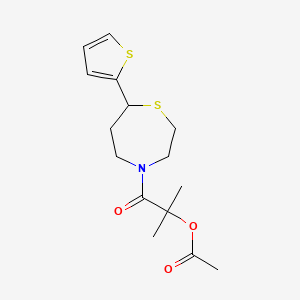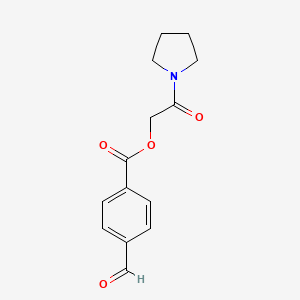
(2-Oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate, also known as OPFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (2-Oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. (2-Oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. (2-Oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
(2-Oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate has been shown to have both biochemical and physiological effects. In vitro studies have shown that (2-Oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate can inhibit the proliferation of cancer cells and induce apoptosis. (2-Oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators. In vivo studies have shown that (2-Oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate can reduce inflammation and pain in animal models of arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2-Oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate in lab experiments is its versatility. (2-Oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate can be used as a building block for the synthesis of various compounds with different properties. (2-Oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one of the limitations of using (2-Oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate is its potential toxicity. (2-Oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate has been shown to have cytotoxic effects, and caution should be taken when handling and using (2-Oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate in lab experiments.
Future Directions
There are several future directions for the research and application of (2-Oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate. One potential direction is the development of novel materials with unique properties using (2-Oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate as a building block. Another potential direction is the further exploration of (2-Oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate as a potential anti-tumor and anti-inflammatory agent. Additionally, the development of new synthesis methods for (2-Oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate could improve the yield and purity of the final product, making it more accessible for research and application.
Synthesis Methods
(2-Oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate can be synthesized through a multistep process involving the reaction of 4-formylbenzoic acid with 2-pyrrolidinone and ethyl chloroformate. The resulting product is then subjected to further reactions to yield (2-Oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate. This synthesis method has been optimized and modified to improve the yield and purity of the final product.
Scientific Research Applications
(2-Oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate has been studied extensively for its potential applications in various fields, including drug discovery, material science, and catalysis. In drug discovery, (2-Oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate has shown promising results as a potential anti-tumor and anti-inflammatory agent. (2-Oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate has also been used as a building block for the synthesis of novel materials with unique properties. In catalysis, (2-Oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate has been used as a ligand for the synthesis of metal complexes with enhanced catalytic activity.
properties
IUPAC Name |
(2-oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-9-11-3-5-12(6-4-11)14(18)19-10-13(17)15-7-1-2-8-15/h3-6,9H,1-2,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQDSAJGYPVRRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC(=O)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49677315 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2-Oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

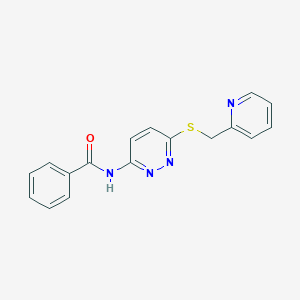
![Ethyl 6-{[(4-fluorophenyl)sulfonyl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2680565.png)
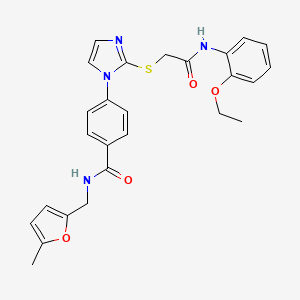
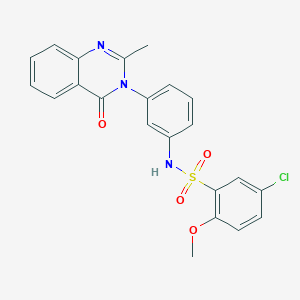
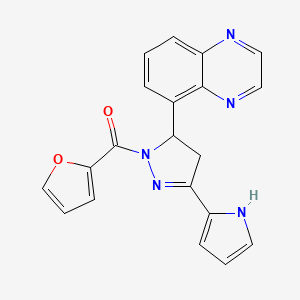
![N-{1-({2-[(4-fluorophenyl)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide](/img/structure/B2680570.png)
